molecular formula C21H22Cl2FN5O B610752 (S)-crizotinib CAS No. 1374356-45-2

(S)-crizotinib

カタログ番号 B610752
CAS番号: 1374356-45-2
分子量: 450.3394
InChIキー: KTEIFNKAUNYNJU-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Crizotinib is a small molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases (RTKs). It is a potent inhibitor of these three RTKs and is used for the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Crizotinib is an inhibitor of the oncogenic fusion proteins formed by the EML4-ALK and ROS1-ALK rearrangements. Crizotinib has also been used to treat other types of cancer, such as neuroblastoma, inflammatory myofibroblastic tumor, and mesothelioma.

科学的研究の応用

  • Treatment of Non-Small-Cell Lung Cancer (NSCLC) : Crizotinib has been found effective for patients with advanced anaplastic lymphoma kinase (ALK)-rearranged NSCLC. Studies show systemic and intracranial disease control in patients who were ALK inhibitor naive with brain metastases (Costa et al., 2015).

  • Overcoming Clinical Resistance : Research has been conducted to design potent and selective inhibitors to overcome clinical resistance to crizotinib in patients, particularly those with ALK mutations resistant to initial treatment (Huang et al., 2014).

  • Application in Other Tumor Types : Crizotinib has been developed as an inhibitor in other tumor types driven by alterations in ALK and MET, and also shows efficacy as a ROS1 inhibitor in ROS1-rearranged NSCLC (Ou et al., 2012).

  • Diagnostic Assays for ALK Rearrangement : Studies have been done on diagnostic assays, including ALK FISH, to ensure identification of patients most likely to benefit from crizotinib treatment in cases like advanced NSCLC (Shaw et al., 2011).

  • Enhancing Crizotinib Delivery to the Brain : Research shows that coadministration of the dual ABCB1/ABCG2 inhibitor elacridar can increase crizotinib's oral availability and delivery to the brain, potentially enhancing therapeutic efficacy against brain metastases in NSCLC patients (Tang et al., 2014).

  • Reversal of Multidrug Resistance in Cancer Cells : Crizotinib has been assessed for its ability to reverse multidrug resistance in cancer cells, offering a potential pathway for treating resistant forms of cancer (Zhou et al., 2012).

  • Treatment of ROS1-Rearranged Lung Cancer : Crizotinib shows marked antitumor activity in patients with advanced ROS1-rearranged NSCLC (Shaw et al., 2014).

  • Resistance Mechanisms and Molecular Analysis : Studies have focused on understanding resistance mechanisms to crizotinib and identifying gene mutations associated with resistance, providing insights into the development of next-generation treatments (Wei et al., 2018).

特性

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-crizotinib

Q & A

Q1: How does (S)-Crizotinib exert its anticancer effects?

A1: (S)-Crizotinib acts by inhibiting MTH1 [, , , , , ], an enzyme responsible for hydrolyzing oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP. These oxidized nucleotides, if incorporated into DNA during replication, can lead to mutations and genomic instability. By inhibiting MTH1, (S)-Crizotinib allows these oxidized nucleotides to accumulate in cancer cells, ultimately leading to DNA damage and cell death.

Q2: What makes (S)-Crizotinib more potent than its (R)-enantiomer against MTH1?

A2: Studies employing molecular dynamics simulations and binding free energy calculations have revealed that (S)-Crizotinib exhibits greater binding affinity to the MTH1 active site compared to (R)-Crizotinib [, ]. This difference in binding affinity arises from specific interactions with amino acid residues within the binding pocket, influencing the overall stability of the drug-target complex. Notably, (S)-Crizotinib forms a crucial hydrogen bond interaction with loop 1 and loop 3 of the MTH1 protein, further stabilizing its binding and enhancing its inhibitory activity [].

Q3: Does hypoxia influence the efficacy of (S)-Crizotinib?

A4: Interestingly, hypoxia, a common characteristic of the tumor microenvironment, appears to have a differential impact on the efficacy of (S)-Crizotinib compared to other MTH1 inhibitors []. While some studies suggest hypoxia might enhance the sensitivity of cancer cells to MTH1 inhibition, further research is needed to fully elucidate the interplay between hypoxia and (S)-Crizotinib activity in different tumor models.

Q4: What is the molecular formula and weight of (S)-Crizotinib?

A4: The molecular formula of (S)-Crizotinib is C21H22ClFN4O, and its molecular weight is 396.88 g/mol.

Q5: Has (S)-Crizotinib's structure been confirmed through spectroscopic data?

A5: While the provided research abstracts don't specify spectroscopic data, it's standard practice in pharmaceutical research to characterize compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. These techniques would confirm the structure and purity of (S)-Crizotinib.

Q6: What evidence supports the anticancer activity of (S)-Crizotinib in laboratory settings?

A8: In vitro studies have demonstrated that (S)-Crizotinib effectively inhibits the proliferation of various cancer cell lines, including osteosarcoma, gastric cancer, and non-small cell lung cancer cells [, , ]. These studies often employ cell viability assays and analyses of cell cycle progression and apoptosis to evaluate the compound's anticancer effects.

Q7: Has the efficacy of (S)-Crizotinib been evaluated in animal models of cancer?

A9: Yes, research utilizing animal models has shown promising results. In a study involving rat models of pulmonary arterial hypertension (PAH), which exhibits some similarities to cancer in terms of excessive cell proliferation, treatment with (S)-Crizotinib led to a decrease in pulmonary vascular remodeling and improvement in hemodynamics and cardiac function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。